molecular formula C9H6F2O2 B351281 2,3-Difluorocinnamic acid CAS No. 207981-48-4

2,3-Difluorocinnamic acid

Cat. No.: B351281
CAS No.: 207981-48-4
M. Wt: 184.14g/mol
InChI Key: NVQHKPLMLCHFSU-SNAWJCMRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Difluorocinnamic acid can be synthesized through the hydrofluorination of cinnamic acid (C9H8O2), followed by the oxidation of the resulting product . The reaction conditions typically involve the use of hydrofluoric acid and an oxidizing agent under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrofluorination processes, utilizing specialized equipment to handle hydrofluoric acid safely. The oxidation step is often carried out using industrial oxidizing agents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluorocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

2,3-Difluorocinnamic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Difluorocinnamic acid exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable intermediates, facilitating various chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison: 2,3-Difluorocinnamic acid is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its chemical reactivity and physical properties. Compared to other difluorocinnamic acids, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Biological Activity

2,3-Difluorocinnamic acid is a fluorinated derivative of cinnamic acid, which is known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9_9H7_7F2_2O₂
  • Molecular Weight : 188.15 g/mol
  • IUPAC Name : (E)-3-(2,3-difluorophenyl)prop-2-enoic acid

The presence of fluorine atoms enhances the compound's lipophilicity and stability, potentially influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Similar to other cinnamic acid derivatives, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens. It disrupts bacterial cell membranes and inhibits biofilm formation .
  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation through multiple pathways:
    • Induction of apoptosis in cancer cells.
    • Inhibition of tumor growth in vivo models.
    • Modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

  • Antitumor Efficacy :
    A study evaluated the effects of this compound on human lung cancer cells (A549). The results demonstrated a significant reduction in cell viability at concentrations above 50 µM after 24 hours of treatment. The compound induced apoptosis as evidenced by increased caspase-3 activity and PARP cleavage .
  • Antimicrobial Activity :
    In vitro assays showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was determined to be 32 µg/mL .

Data Tables

Biological ActivityTest SystemConcentrationOutcome
AntitumorA549 Cells50 µMReduced viability by 70%
AntimicrobialS. aureus32 µg/mLComplete inhibition of growth
AntioxidantDPPH AssayVariesSignificant radical scavenging

Properties

IUPAC Name

(E)-3-(2,3-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQHKPLMLCHFSU-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207981-48-4
Record name 207981-48-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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